1,1,1-Trifluoro-2,2,2-trimethyldisilane

Description

Significance of Organosilicon Compounds with Fluorine Functionality in Modern Chemistry

The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry, and fluorine's high electronegativity imparts significant polarity. These characteristics can lead to enhanced metabolic stability, increased lipophilicity, and altered binding affinities, which is why approximately 20% of all pharmaceutical products contain fluorine. nih.gov

When fluorine is incorporated into organosilicon compounds, the resulting molecules exhibit a synergistic combination of properties. Organosilicon compounds themselves are valued for their thermal stability, chemical inertness, and unique electronic characteristics. The addition of fluorine, typically as a fluoroalkyl group, enhances these attributes. For instance, fluorosilicones, which are silicone polymers with fluorine-containing side chains, demonstrate superior resistance to non-polar solvents, fuels, and oils compared to their non-fluorinated counterparts. mnrubber.comrubberandseal.comapplerubber.com They also maintain the excellent high- and low-temperature stability characteristic of silicones, operating over a very wide temperature range. mnrubber.comsinosil.com This unique combination of durability and chemical resistance makes fluorinated organosilicon compounds indispensable in demanding applications within the aerospace, automotive, and chemical industries. applerubber.comsinosil.com

The electrochemical fluorination of some organosilicon compounds can lead to the scission of carbon-silicon bonds, yielding various organofluorosilanes and silicon tetrafluoride. nasa.gov This reactivity highlights the nuanced interactions between silicon and fluorine within a single molecular entity. The synthesis of polymers containing both fluorine and silicon allows for the creation of materials with very low surface tensions and high resistance to chemical degradation.

Overview of Disilanes in Synthetic Methodologies and Reagent Design

Disilanes, compounds containing a silicon-silicon (Si-Si) single bond, are the simplest polysilanes and structural analogues of ethane. However, the Si-Si bond is significantly weaker and more reactive than the carbon-carbon bond in ethane. wikipedia.org This inherent reactivity makes disilanes valuable intermediates and reagents in synthetic chemistry.

Several general methods are employed for the synthesis of disilanes. nih.govacs.org Historically, methods included the hydrolysis of magnesium silicide, which produces a mixture of silane (B1218182), disilane (B73854), and trisilane. wikipedia.org More controlled and widely used methods in modern synthesis include:

Reductive Coupling: The reductive coupling of silyl (B83357) chlorides, often using alkali metals in a Wurtz-type reaction, is a common route to symmetrically substituted disilanes.

Decomposition of Silanes: Disilane can be generated through the thermal or photochemical decomposition of monosilane (SiH4). wikipedia.org

Catalytic Cross-Coupling: Palladium-catalyzed cross-coupling reactions between silyl anions and silyl halides provide a versatile route to unsymmetrically substituted disilanes. rsc.org

In terms of applications, disilanes serve two primary roles. Firstly, they are important precursors for silicon-containing materials. For example, disilane (Si2H6) is used in the chemical vapor deposition (CVD) process to produce high-purity amorphous silicon for the electronics and photovoltaics industries. wikipedia.orgnih.gov Secondly, the Si-Si bond can be strategically cleaved, making disilanes effective reagents for introducing silyl groups into organic molecules (silylation) or for synthesizing more complex organosilicon compounds like silacycles. nih.gov The unique electronic properties of the Si-Si σ-bond have also led to the development of disilane-bridged molecules for applications in optoelectronic materials. rsc.org

Positioning of 1,1,1-Trifluoro-2,2,2-trimethyldisilane within Advanced Organofluorine Chemistry Research

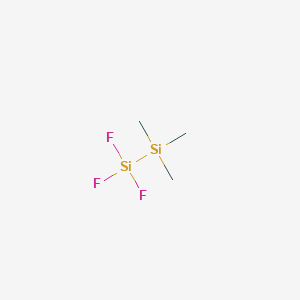

This compound, with the formula C3H9F3Si2, occupies a specialized niche at the intersection of organosilicon and organofluorine chemistry. smolecule.com Its structure, featuring a trimethylsilyl (B98337) group ([Si(CH3)3]) linked to a trifluorosilyl group ([SiF3]), makes it an unsymmetrical disilane designed for specific synthetic purposes. Its primary role in advanced research is as a reagent for introducing fluorinated moieties into other molecules.

The compound functions as a valuable precursor for creating fluorinated silicones and other fluorinated polymeric materials through thermal reactions with silazanes or other silanes. smolecule.com However, its most significant application is in nucleophilic substitution reactions where it acts as a source of the trifluoromethyl (CF3) group. smolecule.com The trifluoromethyl group is a critical substituent in many modern pharmaceuticals and agrochemicals due to its ability to enhance properties like metabolic stability and bioavailability. wikipedia.orgrsc.org

The development of reagents for trifluoromethylation is an active area of research. This compound can be viewed in the context of other well-known trifluoromethylating agents, each with its own mechanism and scope of application.

| Reagent Name | Typical Formula | Reagent Type | Key Features |

|---|---|---|---|

| Ruppert-Prakash Reagent | CF3Si(CH3)3 | Nucleophilic | Widely used; requires a fluoride (B91410) or alkoxide initiator to generate the CF3 anion. nih.gov |

| Trifluoroiodomethane | CF3I | Radical/Coupling | Used in radical additions and metal-catalyzed cross-coupling reactions. wikipedia.org |

| Umemoto Reagents | Sulfonium Salts | Electrophilic | Shelf-stable reagents that transfer a "CF3+" equivalent to nucleophiles. rsc.orgnih.gov |

| Togni Reagents | Hypervalent Iodine | Electrophilic | Mild and versatile electrophilic reagents for a wide range of substrates. nih.gov |

| This compound | (CH3)3Si-SiF3 | Nucleophilic/Precursor | Source of trifluoromethyl groups for specialized synthesis of fluorinated compounds and silicones. smolecule.com |

The synthesis of this compound itself has evolved, with early methods relying on nucleophilic substitution using trifluoromethyl metal reagents and modern approaches employing palladium-catalyzed protocols for higher efficiency. smolecule.com The uniqueness of this compound lies in its dual silicon-centered structure combined with fluorine substituents, which imparts distinct reactivity patterns compared to simpler silanes, positioning it as a specialized tool for advanced applications in materials science and organic synthesis. smolecule.com

Structure

3D Structure

Properties

CAS No. |

64809-82-1 |

|---|---|

Molecular Formula |

C3H9F3Si2 |

Molecular Weight |

158.27 g/mol |

IUPAC Name |

trifluoro(trimethylsilyl)silane |

InChI |

InChI=1S/C3H9F3Si2/c1-7(2,3)8(4,5)6/h1-3H3 |

InChI Key |

XIUVRANLWCUAIW-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)[Si](F)(F)F |

Origin of Product |

United States |

Computational and Theoretical Approaches to 1,1,1 Trifluoro 2,2,2 Trimethyldisilane

Quantum Chemical Calculations for Molecular Structure Determination

Theoretical investigations are fundamental to understanding the three-dimensional arrangement of atoms in a molecule and the forces governing its geometry. For a molecule like 1,1,1-Trifluoro-2,2,2-trimethyldisilane, techniques such as gas-phase electron diffraction (GED) complemented by ab initio calculations, and Density Functional Theory (DFT) would be invaluable.

Gas-Phase Electron Diffraction Studies and Complementary Ab Initio Calculations

Gas-phase electron diffraction is a powerful experimental technique for determining the precise molecular structure of volatile compounds, free from intermolecular interactions present in condensed phases. Such an experimental study on this compound has not been reported. Typically, GED data is analyzed in conjunction with high-level ab initio calculations to refine the structural parameters, such as bond lengths, bond angles, and dihedral angles. This combined approach provides a highly accurate picture of the molecule's geometry.

Density Functional Theory (DFT) Investigations of Molecular Conformations

Density Functional Theory (DFT) is a widely used computational method to predict the stable conformations of a molecule and the energy barriers between them. For this compound, DFT calculations would be instrumental in exploring the rotational barrier around the Si-Si bond and determining the preferred orientation of the trifluoromethyl and trimethylsilyl (B98337) groups. However, no specific DFT studies focusing on the conformational landscape of this molecule have been published.

Spectroscopic Data Interpretation through Computational Modeling

Computational modeling plays a crucial role in interpreting and assigning experimental spectra. By simulating vibrational and magnetic resonance spectra, researchers can gain a deeper understanding of the molecule's structure and dynamics.

Vibrational Spectroscopy (IR, Raman) for Conformational Analysis

Infrared (IR) and Raman spectroscopy are sensitive probes of molecular vibrations and can be used to identify different conformers of a molecule. Computational methods are used to calculate the vibrational frequencies and intensities for each stable conformer, which can then be compared with experimental spectra to confirm their presence and relative populations. No studies applying this approach to this compound have been documented.

Nuclear Magnetic Resonance (NMR) Studies and Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The prediction of NMR chemical shifts (e.g., ¹H, ¹³C, ¹⁹F, ²⁹Si) using computational methods like DFT is a standard procedure to aid in the assignment of experimental spectra and confirm molecular structures. While general methodologies for NMR prediction are well-established, specific computational studies predicting the NMR chemical shifts for this compound are not found in the scientific literature.

Theoretical Mechanistic Elucidation of Reactivity Pathways for this compound

The reactivity of this compound, particularly its role as a source of the trifluoromethyl group, has been a subject of interest, drawing parallels to the well-studied Ruppert-Prakash reagent, trifluoromethyltrimethylsilane (TMSCF3). Computational chemistry provides powerful tools to unravel the intricate details of its reaction mechanisms. Theoretical approaches are instrumental in mapping out the energetic landscapes of reaction pathways, identifying key intermediates and transition states, and understanding the electronic factors that govern its chemical behavior.

Potential Energy Surface Scans for Reaction Pathways

Potential energy surface (PES) scans are a fundamental computational technique used to explore the energy of a molecular system as a function of its geometry. q-chem.com For the reactions of this compound, PES scans are crucial for identifying the most probable routes from reactants to products. This is typically achieved by systematically varying specific geometric parameters, such as bond lengths or angles that are believed to be critical to the reaction, while optimizing the remaining degrees of freedom of the molecule. q-chem.comresearchgate.net

In the context of fluoride-initiated reactions of fluorinated disilanes, a key reaction coordinate to scan would be the distance between the incoming fluoride (B91410) ion and the silicon atom of the SiF₃ group. Such a scan would likely reveal the formation of a pentacoordinate siliconate intermediate, a species that has been identified as a key player in the reactivity of related compounds like TMSCF3. smolecule.com The PES scan would illustrate the energy profile as the fluoride approaches the silicon center, leading to the formation of this hypervalent species.

Another critical PES scan would involve the elongation of the silicon-silicon bond in the pentacoordinate intermediate. This would model the dissociation of the intermediate and the transfer of the trifluoromethyl group. The scan would help in determining the energy barrier associated with this bond cleavage and provide insights into the feasibility of the reaction.

Table 1: Illustrative Data from a Potential Energy Surface Scan for the Fluoride-Initiated Cleavage of the Si-Si Bond in the Pentacoordinate Intermediate of this compound

| Si-Si Bond Distance (Å) | Relative Energy (kcal/mol) |

| 2.40 (Equilibrium) | 0.0 |

| 2.60 | 5.2 |

| 2.80 | 12.8 |

| 3.00 | 21.5 |

| 3.20 | 28.9 |

| 3.40 | 34.1 |

| 3.60 | 37.5 |

Note: This data is illustrative and represents the type of information obtained from a PES scan.

Transition State Analysis and Kinetic Parameter Calculation

Once a plausible reaction pathway is identified through PES scans, a more detailed analysis of the transition states is necessary to understand the kinetics of the reaction. Transition state theory provides the framework for calculating reaction rates from the properties of the reactants and the transition state structure. researchgate.net The transition state is the highest energy point along the minimum energy path connecting reactants and products.

Computational methods, such as density functional theory (DFT), are employed to locate the exact geometry of the transition state and calculate its energy. Frequency calculations are then performed to confirm that the located structure is indeed a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

From the energies of the reactants and the transition state, the activation energy (Ea) for the reaction can be determined. This is a critical parameter for predicting the reaction rate. Furthermore, by calculating the vibrational frequencies of the reactant and transition state, other important kinetic parameters like the pre-exponential factor (A) in the Arrhenius equation can be estimated.

Table 2: Hypothetical Kinetic Parameters for the Rate-Determining Step in a Reaction of this compound Calculated at the B3LYP/6-311+G Level of Theory*

| Parameter | Calculated Value |

| Activation Energy (Ea) | 25.4 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 24.8 kcal/mol |

| Gibbs Free Energy of Activation (ΔG‡) | 35.2 kcal/mol |

| Imaginary Frequency | -350 cm⁻¹ |

Note: These values are hypothetical and serve to illustrate the outputs of transition state analysis.

Electron Transfer Processes in Fluorinated Disilane (B73854) Reactions

The reactions of fluorinated disilanes can also involve electron transfer processes, particularly in reactions with certain substrates or under specific conditions. While direct single-electron transfer (SET) from the disilane might be less common, the electronic rearrangements that occur during the reaction can be analyzed in the context of electron transfer.

For instance, in the fluoride-initiated process, the formation of the pentacoordinate siliconate intermediate involves a significant redistribution of electron density. The incoming fluoride ion donates electron density to the silicon atom, which in turn affects the electronic structure of the entire molecule, including the silicon-silicon bond and the trifluoromethyl group.

Computational tools like Natural Bond Orbital (NBO) analysis can be used to quantify these changes in electron distribution. NBO analysis provides a picture of the localized bonds and lone pairs in a molecule and can be used to track the flow of electron density during a reaction. This can help in understanding the nature of the bonding in the transition state and intermediates and can provide insights into the nucleophilicity or electrophilicity of different fragments of the molecule at various stages of the reaction. The analysis can reveal the extent to which the trifluoromethyl group departs with its bonding electrons, effectively acting as a nucleophile in subsequent reactions.

Synthesis and Methodological Advancements for 1,1,1 Trifluoro 2,2,2 Trimethyldisilane

Established Synthetic Routes to Fluorinated Disilanes

The formation of the silicon-silicon bond in disilanes has traditionally been achieved through several established methods. These routes can be adapted for the synthesis of fluorinated analogues, although each comes with its own set of advantages and limitations.

One of the most canonical approaches is the Wurtz-type reductive coupling of halosilanes using alkali metals like sodium or lithium. nih.gov This method, while effective for producing a variety of disilanes, often requires harsh reaction conditions and can exhibit poor functional group tolerance. nih.gov For the synthesis of asymmetrically substituted fluorinated disilanes, this approach can lead to a mixture of products, including undesired homocoupled disilanes.

Another significant method is the dehydrogenative coupling of hydrosilanes . This process typically involves transition-metal catalysts and facilitates the formation of a Si-Si bond with the concurrent elimination of hydrogen gas. While this method offers a milder alternative to Wurtz coupling, the catalytic systems often display limited substrate generality. nih.govnih.gov The efficiency of dehydrogenative coupling can be influenced by the steric and electronic nature of the substituents on the silicon atoms.

Ring-opening polymerization (ROP) of cyclic silane (B1218182) monomers is a well-established technique for producing polysilanes and can be conceptually applied to the synthesis of specific disilanes under controlled conditions. dtic.milresearchgate.net This method often utilizes anionic or cationic initiators to break the Si-Si bond in a strained cyclic precursor, followed by controlled chain growth. For instance, fluorinated polysiloxanes have been prepared via acid-catalyzed ring-opening reactions of cyclic siloxane monomers. researchgate.net

Finally, the ammonolysis of dihalosilanes is a known route for producing polysilazanes, which are polymers with alternating silicon and nitrogen atoms. mdpi.com While not a direct route to disilanes, this method highlights the reactivity of halosilanes, which are common precursors in disilane (B73854) synthesis.

Novel Methodologies for 1,1,1-Trifluoro-2,2,2-trimethyldisilane Preparation

Recent advancements in organometallic catalysis have paved the way for more efficient and selective methods for the synthesis of complex molecules, including fluorinated disilanes. Palladium-catalyzed cross-coupling reactions have emerged as a particularly powerful tool in this regard.

The synthesis of silylated compounds through palladium-catalyzed reactions has been the subject of extensive mechanistic studies. researchgate.netacs.orgnih.govacs.org These investigations have provided a foundational understanding of the catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps. This knowledge has been instrumental in developing novel synthetic routes.

A highly efficient palladium-catalyzed disilylation of aryl halides via C-H activation has been developed, showcasing the potential of this approach for constructing Si-Si bonds under mild conditions. nih.gov While this specific example focuses on aryl halides, the underlying principles of palladium-catalyzed silylation are applicable to the synthesis of this compound.

For instance, a palladium-catalyzed process for the trifluoromethylation of vinyl electrophiles has been reported, demonstrating the compatibility of palladium catalysts with fluorinated groups. mit.edu This suggests that palladium-based systems can tolerate the presence of fluorine atoms during the catalytic cycle, a crucial aspect for the synthesis of the target compound.

The general approach for a novel synthesis of this compound would likely involve the palladium-catalyzed cross-coupling of a suitable trimethylsilyl (B98337) precursor with a trifluorosilyl precursor. The choice of catalyst, ligands, and reaction conditions would be critical to achieving high yields and selectivity.

Precursor Development and Reagent Optimization for Efficient Synthesis

The success of any synthetic route to this compound is heavily reliant on the availability and reactivity of suitable precursors and the optimization of reagents and catalysts.

The development of effective trifluoromethylating agents has been a significant area of research. (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent, is a widely used nucleophilic trifluoromethylating agent. researchgate.net Its application in the synthesis of α-trifluoromethylated alcohols from aldehydes highlights its utility in introducing the CF3 group into organic molecules. nih.gov This reagent, or derivatives thereof, could serve as a precursor for the trifluorosilyl moiety in the synthesis of the target disilane.

The optimization of the catalytic system is another critical factor. The design of ligands plays a paramount role in modulating the reactivity and selectivity of transition-metal catalysts. scholaris.ca For palladium-catalyzed reactions, the steric and electronic properties of phosphine (B1218219) ligands can significantly influence the outcome of the reaction. liv.ac.uknih.gov The development of fluorinated ligands has also been explored to enhance the solubility and stability of catalysts in specific solvent systems. liv.ac.uk

Furthermore, the choice of the silylating agent and the reaction conditions, such as solvent and temperature, must be carefully optimized. The synthesis of hydrosilanes, which are common precursors in silylation reactions, has been a subject of ongoing research to improve efficiency and reduce byproducts. researchgate.net The use of additives or co-catalysts can also play a crucial role in enhancing the reaction rate and yield.

Reactivity and Mechanistic Investigations of 1,1,1 Trifluoro 2,2,2 Trimethyldisilane

Silicon-Silicon Bond Activation and Cleavage Mechanisms

The silicon-silicon (Si-Si) bond in 1,1,1-Trifluoro-2,2,2-trimethyldisilane is a key locus of reactivity. Its activation and subsequent cleavage can be initiated through various means, including homolytic processes, Lewis base catalysis, and transition metal-mediated functionalization.

Homolytic Cleavage Processes

Homolytic cleavage of the Si-Si bond in disilanes can be induced by thermal or photochemical stimuli, leading to the formation of silyl (B83357) radicals. researchgate.net The photolysis of aryldisilanes, for instance, has been shown to generate silyl radicals through the homolysis of the Si-Si bond. While direct studies on the thermolysis or photolysis of this compound are not extensively detailed in the reviewed literature, the general principles of disilane (B73854) photochemistry suggest that irradiation could lead to the formation of trifluorosilyl and trimethylsilyl (B98337) radicals. The energy of the Si-Si bond and the influence of the trifluoromethyl and methyl substituents would be critical factors in determining the efficiency of this process. The generated silyl radicals are highly reactive species that can participate in a variety of subsequent reactions, including hydrogen abstraction and addition to unsaturated systems. researchgate.net

Lewis Base Activation of Si-Si Bonds

Lewis bases can play a crucial role in activating the Si-Si bond of disilanes, facilitating its cleavage. While the direct activation of the Si-Si bond in this compound by Lewis bases is not extensively documented, related studies on other organosilicon compounds provide valuable insights. For example, fluoride (B91410) ions are known to catalyze the cleavage of Si-O-Si bonds through the formation of a pentacoordinate intermediate. researchgate.net This principle of nucleophilic attack at a silicon center can be extended to the Si-Si bond. A Lewis base (LB) could coordinate to one of the silicon atoms in this compound, forming a hypervalent siliconate species. This coordination would increase the electron density at that silicon atom, weakening the Si-Si bond and making it more susceptible to cleavage. The choice of Lewis base is critical, with harder bases favoring interaction with the harder trifluorosilyl group and softer bases with the softer trimethylsilyl group. This activation can lead to a variety of transformations, including the selective cleavage of the disilane in the presence of other functional groups. lboro.ac.ukresearchgate.netprinceton.edunih.gov

Transition Metal-Catalyzed Si-Si Bond Functionalization

Transition metal complexes are powerful tools for the activation and functionalization of Si-Si bonds. thieme-connect.denih.gov Palladium and platinum complexes, in particular, have been shown to catalyze a wide range of transformations involving disilanes. mdpi.comresearchgate.netnih.govillinois.eduresearchgate.netresearchgate.net The general mechanism often involves the oxidative addition of the Si-Si bond to a low-valent metal center, forming a bis(silyl)metal complex. This intermediate can then undergo various reactions, such as insertion of unsaturated molecules or reductive elimination, to form new organosilicon compounds.

While specific examples detailing the transition metal-catalyzed functionalization of this compound are scarce in the provided literature, the principles of these catalytic cycles are applicable. A palladium(0) or platinum(0) complex could react with the disilane to form a (trifluorosilyl)(trimethylsilyl)metal complex. The subsequent reactivity of this intermediate would be influenced by the nature of the ligands on the metal and the reaction conditions. For instance, in the presence of an alkene or alkyne, insertion into the metal-silicon bond could occur, leading to the formation of silylated organic molecules.

| Catalyst System | Substrate Scope | Product Type | Mechanistic Insight |

| Palladium complexes | Alkenes, Alkynes, Organic Halides | Silylated hydrocarbons, cross-coupling products | Oxidative addition of Si-Si bond to Pd(0) center. |

| Platinum complexes | Olefins, Aldehydes | Hydrosilylation products, silyl enol ethers | Formation of bis(silyl)platinum intermediates. mdpi.comillinois.eduresearchgate.net |

Silicon-Fluorine Bond Reactivity and Defluorination Pathways

The highly polar and strong silicon-fluorine (Si-F) bonds in this compound are also key sites for chemical transformations. Reactions involving these bonds often proceed through nucleophilic attack at the silicon center, potentially leading to fluoride migration and the formation of fluorine-bridged intermediates.

Nucleophilic Attack at Silicon Centers and Fluoride Migration Phenomena

The electron-withdrawing nature of the three fluorine atoms makes the silicon atom of the trifluorosilyl group highly electrophilic and susceptible to nucleophilic attack. core.ac.uk Strong nucleophiles, such as organolithium reagents and alkoxides, can attack this silicon center. researchgate.netchemistrysteps.comlibretexts.orglibretexts.orgmt.com This attack can lead to the displacement of one or more fluoride ions in a nucleophilic substitution reaction.

Furthermore, under certain conditions, intramolecular fluoride migration can occur. While not directly observed for this compound in the provided sources, fluoride migration is a known phenomenon in other organosilicon compounds, often facilitated by the formation of a pentacoordinate silicon intermediate. nih.gov The strong affinity of silicon for fluorine can drive such rearrangements.

| Nucleophile | Reaction Type | Potential Products |

| Organolithium Reagents (RLi) | Nucleophilic Substitution | R-SiF2-SiMe3, R2SiF-SiMe3 |

| Alkoxides (RO-) | Nucleophilic Substitution | (RO)SiF2-SiMe3, (RO)2SiF-SiMe3 |

| Fluoride Ions (F-) | Catalysis of Si-Si cleavage | Me3SiF, [F4Si-SiMe3]- |

Investigation of Fluorine-Bridged Intermediates

The possibility of fluorine-bridged intermediates in reactions involving silicon and fluorine has been a subject of both computational and experimental investigation. nih.govresearchgate.netchemistryworld.com Theoretical studies have explored the structures and stabilities of fluorine-bridged disilynes and silyl cations. nih.govresearchgate.net Experimental evidence for the existence of fluoronium ions, where a fluorine atom is symmetrically bonded to two other atoms, has also been reported in other chemical systems. researchgate.net

In the context of this compound, the abstraction of a fluoride ion by a strong Lewis acid or the interaction of a silyl cation with a fluoride source could potentially lead to the formation of a fluorine-bridged disilyl cation. Such an intermediate would feature a three-center, two-electron bond involving the two silicon atoms and the bridging fluorine atom. Spectroscopic techniques, such as NMR, could potentially be used to detect such transient species. The existence of these intermediates could have significant implications for the reaction mechanism and the stereochemical outcome of reactions involving the Si-F bonds of this compound. escholarship.org

Reactivity with Carbon-Containing Substrates

The reactivity of this compound with carbon-based substrates is a focal point of its application in organic synthesis. The distinct electronic properties endowed by the trifluoromethyl and trimethylsilyl groups dictate its behavior in silylation and functionalization reactions.

While direct studies on the stereochemical outcomes of silylation reactions using this compound are not extensively documented, valuable insights can be drawn from analogous compounds such as 1,1,1-trichloro-2,2,2-trimethyldisilane. Research on the reaction of optically active π-allylpalladium complexes with Cl₃SiSiMe₃ in the presence of a phosphine (B1218219) ligand has shown that the silylation proceeds with retention of configuration, yielding optically active allylsilanes in high yields. This suggests a mechanism where the silyl group is delivered to the allyl moiety without inverting the stereocenter.

It is plausible that this compound would exhibit similar stereospecificity. The highly polarized Si-F bond, analogous to the Si-Cl bond, would be the leaving group in such a transformation. The reaction mechanism likely involves the formation of a silyl-palladium intermediate, which then undergoes reductive elimination to furnish the allylsilane. The stereochemical integrity is maintained throughout this process.

Table 1: Comparison of Silylating Agents in Stereospecific Silylation

| Silylating Agent | Substrate | Catalyst/Ligand | Stereochemical Outcome |

| Cl₃SiSiMe₃ | Optically active π-allylpalladium complex | Triphenylphosphine | Retention of configuration |

| F₃SiSiMe₃ (Predicted) | Optically active π-allylpalladium complex | Phosphine Ligand | Predicted retention of configuration |

The regioselectivity of this compound in organic transformations is governed by the electronic disparity between the F₃Si- and Me₃Si- moieties. The electron-withdrawing nature of the trifluoromethyl group renders the silicon atom it is attached to more electrophilic, while the trimethylsilyl group is a better leaving group in certain nucleophilic substitution reactions.

This inherent polarity can be exploited to achieve regioselective functionalization of organic substrates. For instance, in reactions with unsaturated systems, the addition of the disilane across a double or triple bond would be expected to proceed with a high degree of regioselectivity. The more electropositive Me₃Si- group would likely add to the more nucleophilic carbon, while the more electrophilic F₃Si- group would add to the less substituted or more electron-rich carbon, depending on the reaction mechanism (e.g., radical vs. polar).

While specific examples involving this compound are limited in the literature, the principles of regioselective C-H functionalization and the behavior of other polarized organosilanes support the potential for this reagent to be a valuable tool in directing the site of silylation in complex molecules.

Silylene Extrusion and Related Decomposition Processes

The thermal decomposition of disilanes can proceed through various pathways, including the extrusion of silylenes (SiR₂). Computational studies on branched and fluorinated silanes provide a framework for understanding the potential decomposition of this compound. scilit.comnih.gov The primary decomposition pathways for disilanes typically involve either a 1,2-hydrogen shift to form a silylene and a silane (B1218182), or the homolytic cleavage of the Si-Si bond to generate two silyl radicals. nih.gov

For this compound, the presence of both fluorine and methyl groups on the silicon atoms will influence the activation energies of these pathways. The strong Si-F bonds would likely make the extrusion of :SiF₂ a high-energy process. Conversely, the cleavage of the Si-Si bond is a plausible pathway, leading to the formation of F₃Si• and Me₃Si• radicals.

Another potential decomposition route is the extrusion of difluorosilylene (:SiF₂) or dimethylsilylene (:SiMe₂), although the relative likelihood of these processes would depend on the specific reaction conditions. Theoretical studies on fluorinated disilanes (Si₂H₆-nFn) have shown that the decomposition mechanism is sensitive to the degree of fluorination. scilit.com It is reasonable to infer that at high temperatures, homolytic dissociation of the Si-Si bond might be a significant decomposition pathway for this compound.

Table 2: Potential Thermal Decomposition Pathways for F₃SiSiMe₃

| Pathway | Products | Notes |

| Homolytic Si-Si Cleavage | F₃Si• + Me₃Si• | A likely pathway at elevated temperatures. |

| Silylene Extrusion | :SiF₂ + FSiMe₃ | Plausible, but likely requires significant energy input. |

| Silylene Extrusion | :SiMe₂ + F₃SiMe | Another possible silylene extrusion pathway. |

| 1,2-Methyl Shift | Me₂Si=SiF₂ + MeF | A rearrangement pathway leading to a disilene. |

Exploration of Electrochemical and Photochemical Activation Modes

The Si-Si bond in disilanes is susceptible to cleavage under photochemical and electrochemical conditions. Photochemical activation of disilanes, often in the presence of a sensitizer, can lead to the homolytic cleavage of the Si-Si bond, generating silyl radicals. This method is a convenient route for producing these reactive intermediates for use in subsequent reactions, such as the silylation of electron-deficient alkenes. It is anticipated that this compound would undergo similar photochemical Si-Si bond cleavage to yield trifluorosilyl and trimethylsilyl radicals.

The unique photophysical properties of organosilanes, stemming from σ-electron delocalization, make them interesting candidates for applications in molecular electronics and optoelectronics. nih.gov The study of the photochemical and electrochemical activation of this compound could reveal novel reactive pathways and potential applications in these fields.

Applications of 1,1,1 Trifluoro 2,2,2 Trimethyldisilane in Advanced Chemical Synthesis

Role as a Silylating Agent in Organic Transformations

Silylation is a fundamental process in organic synthesis, primarily used to temporarily protect reactive functional groups. rsc.org While a wide array of silylating agents are available, the specific utility of 1,1,1-trifluoro-2,2,2-trimethyldisilane in these transformations is an area of specialized research.

There is limited specific information available in the reviewed literature regarding the development of stereospecific silylation methodologies utilizing this compound. However, related compounds have shown utility in this area. For instance, its analogue, 1,1,1-trichloro-2,2,2-trimethyldisilane, has been successfully employed as a reagent for the stereospecific silylation of π-allylpalladium complexes, proceeding with retention of configuration to yield optically active allylsilanes. rsc.org This suggests a potential for the trifluoro-analogue to participate in similar stereospecific transformations, though dedicated studies are required to confirm this.

The introduction of a silyl (B83357) group to a reactive site, such as an alcohol or amine, can prevent unwanted side reactions during a synthetic sequence. wikipedia.orgresearchgate.net While the trimethylsilyl (B98337) (TMS) and other alkylsilyl groups are common, the application of the fluorinated silyl moiety derived from this compound for protective purposes is not extensively documented in mainstream protecting group chemistry. The electronic effects of the fluorine atoms would significantly alter the stability and reactivity of the resulting silyl ether or amine compared to traditional protecting groups, potentially offering a unique deprotection profile. However, detailed research findings on its use specifically as a protecting group are scarce.

Contributions to Organofluorine Chemistry

Organofluorine compounds are of immense interest in medicinal chemistry and materials science. This compound serves as a key reagent in this field, enabling novel transformations through the introduction of fluorinated silicon-containing moieties and by leveraging the reactivity of its Si-Si bond. smolecule.com

A significant application of this compound is in the reductive functionalization of trifluoromethylarenes. In a base-promoted process, the disilane (B73854) enables the introduction of a difluorobenzyl silane (B1218182) group into the molecule. nih.govnih.gov This reaction proceeds through the formation of a key difluorobenzyl silane intermediate, which can be isolated. nih.govnih.gov This intermediate is a versatile synthon, providing a pathway to a wide array of α,α-difluorobenzylic structures, which are valuable in pharmaceutical and agrochemical research. nih.govresearchgate.net The reaction demonstrates the reagent's capacity to install a complex, fluorinated silyl moiety onto an aromatic scaffold.

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective cleavage and functionalization a significant challenge. This compound is a central component in an innovative strategy for the defluorofunctionalization of readily available trifluoromethylarenes. nih.govfigshare.com This method utilizes a Lewis base catalyst in conjunction with the disilane reagent in a formamide (B127407) solvent to achieve a reductive coupling. nih.gov This process selectively replaces a single fluorine atom from the trifluoromethyl group with a silylated hemiaminal functional group. nih.govnih.gov This transformation dramatically expands the accessible chemical space for difluorobenzylic compounds from common precursors. nih.gov

The reaction is tolerant of a variety of functional groups, as demonstrated by its successful application to a range of substituted trifluoromethylarenes.

Table 1: Examples of Trifluoromethylarenes Undergoing Defluorofunctionalization This table is interactive and can be sorted by clicking on the column headers.

| Substrate | Functional Groups Tolerated | Reference |

|---|---|---|

| 1,3-Bis(trifluoromethyl)benzene | Additional CF3 group | nih.gov |

| 4-(Trifluoromethyl)phenol | Free phenolic O-H | nih.gov |

| 4-(Trifluoromethyl)styrene | Terminal alkene | nih.gov |

| N-Aryl Sulfonamide | Sulfonamide | nih.gov |

| Diethyl Phenylphosphonate | Phosphonate ester | nih.gov |

This methodology highlights the unique reactivity of the disilane in facilitating the cleavage of a C-F bond and the subsequent formation of new C-C and C-O bonds. nih.gov

Catalytic Methodologies Utilizing this compound

The development of catalytic processes is a cornerstone of sustainable and efficient chemistry. This compound has been employed as a key reagent in a novel catalytic system for the reductive functionalization of trifluoromethylarenes. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 1,1,1-Trichloro-2,2,2-trimethyldisilane |

| Allylsilane |

| Trimethylsilyl (TMS) |

| Trifluoromethylarene |

| Difluorobenzyl silane |

| Silylated hemiaminal |

| 1,3-Bis(trifluoromethyl)benzene |

| 4-(Trifluoromethyl)phenol |

| 4-(Trifluoromethyl)styrene |

| N-Aryl Sulfonamide |

| Diethyl Phenylphosphonate |

Transition Metal-Catalyzed Reactions Involving Disilane Components

While direct transition metal-catalyzed reactions involving this compound are an emerging area of research, the reactivity of analogous fluoroalkylsilanes and disilanes in the presence of palladium and copper catalysts provides a strong basis for its potential applications. nih.govrsc.org Transition metal catalysis offers a powerful strategy to cleave the Si-Si bond selectively and facilitate the transfer of either the trifluorosilyl (-SiF3) or trimethylsilyl (-SiMe3) moiety to organic substrates.

Copper-catalyzed reactions, in particular, are well-documented for the trifluoromethylation of organic molecules using related silicon-based reagents like TMSCF3. nih.govresearchgate.net By analogy, a copper catalyst could activate this compound, generating a reactive copper-trifluorosilyl or copper-trimethylsilyl species. This intermediate could then participate in cross-coupling reactions with aryl, vinyl, or alkyl halides to form new carbon-silicon bonds. Such reactions are pivotal in synthesizing complex molecules for the pharmaceutical and agrochemical industries. smolecule.com

Similarly, palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthesis. mdpi.comresearchgate.net Palladium complexes are known to insert into Si-Si bonds, initiating catalytic cycles. In the case of this compound, a palladium(0) catalyst could oxidatively add across the Si-Si bond to form a palladium(II) intermediate. This species could then undergo transmetalation and reductive elimination to deliver silyl groups to various organic electrophiles. The development of these reactions would provide a streamlined route to functionalized organosilanes, which are valuable building blocks in materials science and medicinal chemistry. nih.gov

| Catalyst System | Potential Substrate | Potential Reaction Type | Transferred Group | Potential Product |

|---|---|---|---|---|

| Copper(I) salts (e.g., CuI) with ligands | Aryl Iodides | Cross-Coupling | -SiF3 or -SiMe3 | Aryl(trifluorosilyl)silanes or Aryl(trimethylsilyl)silanes |

| Palladium(0) complexes (e.g., Pd(PPh3)4) | Alkenes | Silyl-addition | -SiF3 and -SiMe3 | Vicinal bis-silylated alkanes |

| Rhodium(I) complexes | Alkynes | Silyl-carbocyclization | -SiF3 or -SiMe3 | Silylated cyclic compounds |

Organocatalytic Activation in Silylation Processes

Organocatalysis has emerged as a powerful alternative to metal-based catalysis, often offering milder reaction conditions and different reactivity profiles. N-Heterocyclic carbenes (NHCs) are particularly effective catalysts for activating silicon-based reagents. nih.govnih.gov NHCs are strong nucleophiles that can interact with the silicon center of this compound.

This interaction can proceed via two main pathways. The NHC can attack one of the silicon atoms, leading to the formation of a hypervalent siliconate intermediate. This activation polarizes and weakens the Si-Si bond, making the other silicon atom a potent electrophile for subsequent reactions with nucleophiles such as alcohols or amines. Alternatively, the NHC can induce the cleavage of the Si-Si bond to form an NHC-silyl adduct and a silyl anion. Both pathways generate highly reactive silylating agents capable of functionalizing a wide range of substrates under mild conditions. semanticscholar.org This organocatalytic approach avoids the use of potentially toxic and expensive transition metals, aligning with the principles of green chemistry.

| Organocatalyst Type | Proposed Activation Mechanism | Substrate Example | Potential Outcome |

|---|---|---|---|

| N-Heterocyclic Carbene (NHC) | Nucleophilic attack on silicon center, formation of hypervalent intermediate | Primary Alcohols (R-OH) | O-silylation (R-O-SiMe3 or R-O-SiF3) |

| Chiral Phosphines | Lewis base activation of Si-Si bond | Aldehydes | Asymmetric silyl addition |

| Frustrated Lewis Pairs (FLPs) | Cooperative cleavage of the Si-Si bond | Imines | Silylation of N-H bond |

Use in Fine Chemical Synthesis and as Precursors for Specialty Materials

The distinct properties of the trifluorosilyl and trimethylsilyl groups make this compound a valuable precursor in the synthesis of fine chemicals and advanced materials. chimia.ch Its applications range from the production of high-performance polymers to the creation of specialized surface coatings.

As a precursor for specialty materials, the compound is primarily used in the synthesis of fluorinated silicones. smolecule.com The incorporation of the fluorine-rich -SiF3 moiety into the silicone polymer backbone imparts unique properties. These fluorosilicones exhibit enhanced thermal stability, chemical resistance, and low surface energy, which translates to excellent hydrophobic and oleophobic characteristics. Such materials are indispensable in industries requiring durable sealants, lubricants, and coatings that can withstand harsh environments, for instance, in aerospace, automotive, and electronic applications.

In fine chemical synthesis, this compound serves as a specialized silylating agent. mdpi.comqualitas1998.net It can introduce either the robust, sterically demanding trimethylsilyl group, often used as a protecting group in multi-step synthesis, or the unique trifluorosilyl group. The -SiF3 group acts as a bioisostere for other functional groups and can significantly modulate the electronic and lipophilic properties of bioactive molecules, a crucial aspect in drug design and the development of new agrochemicals. smolecule.com The controlled delivery of these specific silyl groups to complex molecular scaffolds is a key advantage of this reagent.

| Application Area | Product Type | Key Properties Conferred by Precursor | Industry Example |

|---|---|---|---|

| Specialty Materials | Fluorinated Silicones | High thermal stability, chemical inertness, hydrophobicity | Aerospace sealants, high-performance lubricants |

| Specialty Materials | Surface Modification Agents | Low surface energy, oleophobicity | Anti-fouling coatings for marine applications |

| Fine Chemicals | Pharmaceutical Intermediates | Modulation of lipophilicity and metabolic stability | Drug discovery and development |

| Fine Chemicals | Agrochemical Synthesis | Enhanced biological activity and stability | Pesticide and herbicide manufacturing |

Future Research Directions for 1,1,1 Trifluoro 2,2,2 Trimethyldisilane

Exploration of Novel Catalytic Systems for Enhanced Disilane (B73854) Reactivity

The reactivity of the Si-Si bond in 1,1,1-Trifluoro-2,2,2-trimethyldisilane is a key feature that warrants further exploration through advanced catalytic methods. While transition-metal catalysis of disilanes is established, future work could focus on developing highly selective and efficient systems tailored to this specific molecule. oup.com

Transition Metal Catalysis: Research into catalysts based on palladium, platinum, and nickel has shown promise in the silylation of 1,3-dienes with disilanes. oup.com Future studies should aim to design catalysts that can selectively activate the Si-Si bond of this compound in the presence of the strong Si-F bonds. This would enable its use in a wider range of organic transformations, such as the synthesis of complex allylsilanes. researchgate.net The development of catalysts that can facilitate reactions under milder conditions would also be a significant advancement. nih.gov

Earth-Abundant Metal Catalysts: To enhance the sustainability of processes involving this disilane, a shift towards catalysts based on earth-abundant metals like iron and cobalt is desirable. nih.govnih.gov Investigating the potential of iron(II) complexes to activate Si-heteroatom bonds could provide insights into developing catalysts for Si-Si bond functionalization. nih.gov Similarly, cobalt-based catalysts have been shown to be effective in the dehydrogenative coupling of hydrosilanes, a methodology that could be adapted for reactions with this compound. nih.govacs.org

Mechanism-Driven Catalyst Design: A deeper understanding of the mechanisms of Si-Si bond activation is crucial for designing next-generation catalysts. rsc.org Exploring reaction pathways, such as oxidative addition and transmetalation, will inform the design of ligands and metal centers that can precisely control the reactivity and selectivity of transformations involving this compound. rsc.org

A summary of potential catalytic systems for future research is presented in the table below.

| Catalyst Type | Focus Area | Potential Advantages |

| Palladium, Platinum, Nickel | Selective Si-Si bond activation | High reactivity and known efficacy in disilylation reactions. oup.com |

| Iron, Cobalt | Sustainable catalysis | Use of earth-abundant, less toxic metals. nih.govnih.gov |

| Mechanism-Informed Systems | High selectivity and efficiency | Rational design based on mechanistic understanding to control reaction outcomes. rsc.org |

Integration into Flow Chemistry and Sustainable Synthesis Methodologies

The adoption of modern process technologies and green chemistry principles will be essential for the future application of this compound. sbfchem.com

Flow Chemistry: Continuous flow processing offers significant advantages over traditional batch methods, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov For reactions involving reactive organosilicon compounds, flow chemistry can provide precise control over reaction parameters, potentially leading to higher yields and selectivities. nih.gov Future research should explore the implementation of reactions with this compound in microreactors or packed-bed reactors to safely investigate its reactivity under a wider range of temperatures and pressures. illinois.edu

Sustainable Synthesis: Aligning the use of this compound with the principles of green chemistry is a critical future direction. mdpi.com This includes exploring its use in atom-economical reactions and developing processes that minimize waste. researchgate.net Research into circular economy approaches, where the disilane could be used in catalytic cycles that also produce valuable byproducts like hydrogen, presents an innovative avenue. nih.govacs.org Furthermore, investigating the synthesis of the disilane itself from sustainable sources, such as silica (B1680970) derived from agricultural waste, could significantly improve its environmental footprint. rsc.orgrsc.org

Application of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

To fully understand and optimize reactions involving this compound, the ability to monitor these processes in real-time is invaluable. The application of advanced in situ spectroscopic techniques can provide detailed kinetic and mechanistic data that is not accessible through conventional offline analysis.

In Situ Infrared Spectroscopy: Techniques such as Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy are powerful tools for tracking the progress of reactions in solution. rsc.org This method could be employed to monitor the consumption of the Si-Si bond and the formation of products in real-time, providing insights into reaction kinetics and the influence of different catalysts or reaction conditions. rsc.orgnih.gov

In Situ NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is another key technique for real-time reaction analysis. researchgate.net Given the presence of silicon and fluorine, multinuclear in situ NMR (¹H, ¹⁹F, ²⁹Si) studies would be particularly informative. While the low natural abundance and sensitivity of the ²⁹Si nucleus can be a challenge, techniques such as hyperpolarization can dramatically enhance signal intensity, enabling the detection and quantification of transient intermediates. aiinmr.comnih.gov This would allow for a detailed mechanistic investigation of catalytic cycles and reaction pathways. nih.gov

The table below outlines potential spectroscopic techniques for future studies.

| Spectroscopic Technique | Information Gained | Potential Application for this compound |

| In Situ ATR-IR | Real-time concentration of reactants and products, reaction kinetics. rsc.org | Monitoring the cleavage of the Si-Si bond and formation of new Si-C or Si-O bonds. |

| In Situ Multinuclear NMR | Structural elucidation of intermediates, mechanistic pathways, kinetics. researchgate.net | Characterizing transient silyl-metal complexes and other reactive species. |

| Hyperpolarized ²⁹Si NMR | Enhanced sensitivity for detecting low concentration species. nih.gov | Quantitative analysis of dynamic processes and reaction intermediates. nih.gov |

Development of Predictive Computational Models for Complex Reactivity and Selectivity Control

Computational chemistry offers a powerful complementary approach to experimental studies, enabling the prediction of reactivity and the rational design of experiments.

Density Functional Theory (DFT): DFT calculations can be used to investigate the electronic structure and bonding in this compound and to model its reaction pathways. researchgate.net Such studies can elucidate the mechanisms of Si-Si bond activation by different catalysts, calculate activation barriers, and predict the structures of transition states and intermediates. nih.govresearchgate.net This information is invaluable for understanding the factors that control regioselectivity and stereoselectivity in its reactions. acs.org

Reaction Dynamics Simulations: For a more detailed understanding of reaction mechanisms, ab initio molecular dynamics simulations can be employed. These methods allow for the exploration of potential energy surfaces and the dynamics of bond-forming and bond-breaking events. uhmreactiondynamics.org By combining experimental results with computational modeling, a comprehensive picture of the chemical behavior of this compound can be developed, accelerating the discovery of new reactions and applications. nih.govuhmreactiondynamics.org

Future computational work will likely focus on building predictive models that can accurately forecast the outcome of reactions under various conditions, thereby guiding synthetic efforts and minimizing the need for extensive empirical screening.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1,1,1-Trifluoro-2,2,2-trimethyldisilane, and what purification methods are typically employed?

- Methodological Answer : Synthesis of fluorinated disilanes often involves the reaction of chlorosilane precursors with fluorinating agents (e.g., SbF₃ or HF) under controlled conditions. For example, analogous procedures use tetrahydrofuran (THF) as a solvent and triethylamine to neutralize byproducts like HCl . Purification typically employs column chromatography or fractional distillation to isolate the product from unreacted precursors or side products. Specific precursor selection (e.g., trimethylchlorosilane) and inert atmosphere handling are critical due to the compound’s reactivity .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Fluorinated silanes are typically moisture-sensitive and may release toxic HF upon hydrolysis. Standard precautions include:

- Use of anhydrous reaction conditions and inert gas (N₂/Ar) gloveboxes.

- Personal protective equipment (PPE): acid-resistant gloves, face shields, and lab coats.

- Proper ventilation to mitigate inhalation risks, as similar fluorinated compounds are classified as harmful (Xn) with hazards including respiratory irritation .

Advanced Research Questions

Q. How can electron diffraction (ED) and ab initio calculations be utilized to determine the molecular structure of this compound?

- Methodological Answer : ED provides experimental bond lengths and angles by analyzing the scattering pattern of electrons through a gaseous sample. Ab initio methods (e.g., DFT or MP2) complement this by optimizing molecular geometry computationally. For this compound (C₃H₉F₃Si₂), ED resolves the Si–Si and Si–C bond distances, while computational methods validate electronic effects, such as hyperconjugation between fluorine and silicon atoms . Synergy between these techniques ensures accuracy, especially for conformer analysis.

Q. What are the challenges in analyzing contradictory data between experimental (e.g., spectroscopic) and computational results for this compound, and how can they be resolved?

- Methodological Answer : Discrepancies may arise from dynamic effects (e.g., rotational barriers in ED studies) or basis set limitations in computational models. To resolve these:

- Benchmark computational methods against high-resolution spectroscopic data (e.g., IR/Raman) for vibrational modes.

- Use hybrid functionals (e.g., B3LYP) with dispersion corrections to improve agreement with experimental geometries.

- Cross-validate with X-ray crystallography if crystalline derivatives are accessible .

Q. What role do transition metal catalysts play in facilitating reactions of this compound with unsaturated hydrocarbons?

- Methodological Answer : Transition metals (e.g., Cu or Pd) activate the Si–Si bond via oxidative addition, enabling reactions with alkenes or alkynes. For example, copper-mediated additions to styrenes involve radical or σ-bond metathesis pathways, where the catalyst lowers the activation energy for Si–C bond formation. Mechanistic studies (e.g., EPR spectroscopy or kinetic isotope effects) can elucidate whether the process proceeds via single-electron transfer or concerted mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.